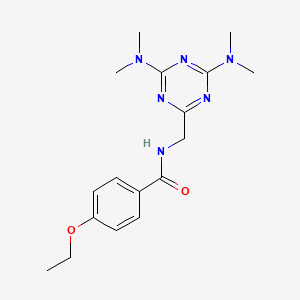

N-((4,6-双二甲胺-1,3,5-三嗪-2-基)甲基)-4-乙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

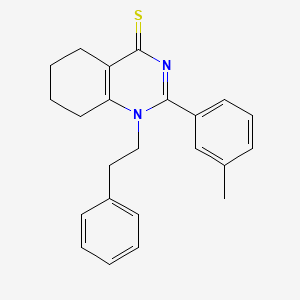

The compound “N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with two dimethylamino groups and one group that contains a benzamide moiety .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich nitrogen atoms in the triazine ring and the carbonyl group in the benzamide moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学研究应用

Photodynamic Therapy (PDT) Sensitizers

Photodynamic therapy (PDT) is a non-invasive treatment for cancer and other diseases. PDT involves the activation of photosensitizers by light, leading to the generation of reactive oxygen species (ROS) that selectively destroy targeted cellsN-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide could serve as a promising photosensitizer due to its electron-donating properties and potential for ROS production upon light exposure .

Polymer Nanogels for Drug Delivery

The compound’s structure suggests it could be incorporated into stimuli-responsive nanogels. These nanogels can encapsulate drugs and release them in response to specific triggers (e.g., pH, temperature). By modifying the benzamide moiety, researchers could design nanogels for targeted drug delivery .

Fluorescent Probes and Imaging Agents

The ethoxybenzamide group in this compound may confer fluorescence properties. Researchers could explore its use as a fluorescent probe for cellular imaging, tracking biological processes, or detecting specific molecules. Its potential applications include cancer diagnostics and live-cell imaging .

Supramolecular Chemistry and Crystal Engineering

The crystal structures of this compound provide insights into its intermolecular interactions. Researchers interested in supramolecular chemistry could study its hydrogen bonding patterns and crystal packing. Understanding these interactions may lead to novel materials with tailored properties .

Synthetic Intermediate for Azo Dyes and Dithiocarbamates

The compound serves as a valuable synthetic intermediate. By functionalizing its triazine ring, chemists can create azo dyes and dithiocarbamates. Azo dyes find applications in textiles, printing, and coloring agents, while dithiocarbamates are used as chelating agents and in metal extraction processes .

Biological Activity Studies

Given its structural features, researchers could explore the biological activity of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide . In vitro and in vivo assays could reveal potential interactions with enzymes, receptors, or cellular pathways. Such studies may uncover therapeutic applications or highlight its pharmacological effects .

作用机制

Target of Action

It is known that this compound has been used in trials studying the treatment of asthma and rhinitis, allergic, perennial , suggesting that it may interact with targets involved in these conditions.

Mode of Action

It is known that the compound contains a 1,3,5-triazine core, which is a six-membered heterocyclic ring with two nitrogen atoms . This structure is known to interact with various biological targets, potentially influencing their function.

未来方向

属性

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O2/c1-6-25-13-9-7-12(8-10-13)15(24)18-11-14-19-16(22(2)3)21-17(20-14)23(4)5/h7-10H,6,11H2,1-5H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMDIFWNBXZAAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2796276.png)

![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2796282.png)

![8-(3-((4-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2796284.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2796286.png)

![(3-Chlorophenyl)-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2796287.png)

![2-[1-(2-methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2796289.png)

![N-[3,5-bis(trifluoroMethyl)phenyl]-N'-[(2S)-2-(diMethylaMino)-3-Methylbutyl]-Thiourea](/img/structure/B2796290.png)

![N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2796298.png)